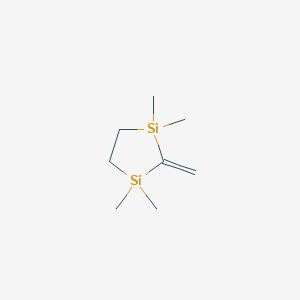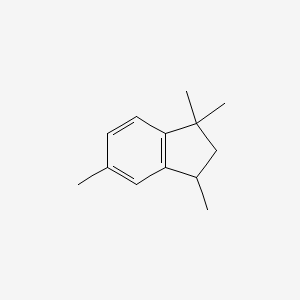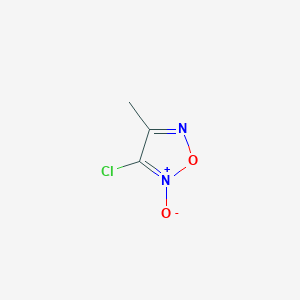
3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of nitrile oxides with aliphatic or aromatic nitriles through a 1,3-dipolar cycloaddition . The intermediate nitrile oxide can be obtained from easily available precursors such as 2-methyl-4-nitro-3-isoxazolin-5(2H)-one .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Propiedades
Número CAS |
65514-04-7 |
|---|---|
Fórmula molecular |
C3H3ClN2O2 |
Peso molecular |
134.52 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C3H3ClN2O2/c1-2-3(4)6(7)8-5-2/h1H3 |
Clave InChI |
HHCNNFNZYXACGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NO[N+](=C1Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


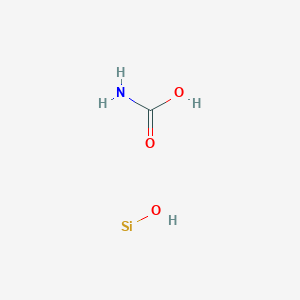
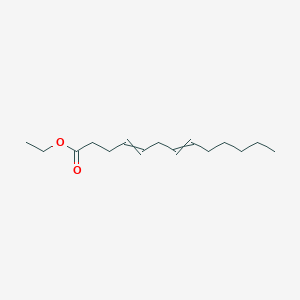

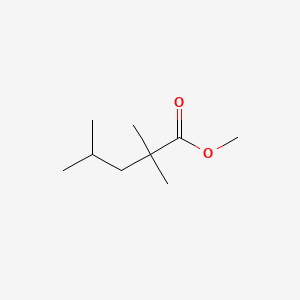
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
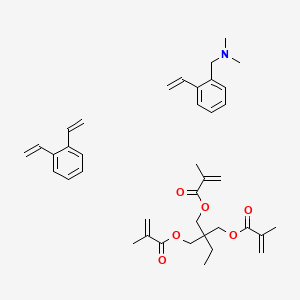
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)

